methyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate
Description
Methyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate is a thiazolidinone derivative characterized by a Z-configured benzylidene group at the 5-position of the thiazolidinone core. The 3-methoxyphenyl substituent contributes to its electronic and steric profile, while the methyl ester at the terminal butanoate chain enhances lipophilicity.
Properties
IUPAC Name |
methyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-20-12-6-3-5-11(9-12)10-13-15(19)17(16(22)23-13)8-4-7-14(18)21-2/h3,5-6,9-10H,4,7-8H2,1-2H3/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUKGWHFLQPAGB-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized via multi-step organic synthesis involving the reaction of 3-methoxybenzaldehyde with thiourea, followed by condensation with a butanoate derivative. Typical reaction conditions include:
Starting Materials: : 3-methoxybenzaldehyde, thiourea, and butanoate derivative.
Reagents: : Condensing agents like acetic anhydride or acid catalysts.
Conditions: : Mild heating, typically at temperatures between 50-70°C, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial-scale production, a streamlined process using batch reactors with optimized temperatures and pressures is employed. The use of efficient catalysts and solvent systems is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation to form corresponding sulfoxides and sulfones, using agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction reactions with agents such as sodium borohydride or lithium aluminium hydride can convert the carbonyl group to corresponding alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiazolidine ring, utilizing reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
Methyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate has a variety of research applications:
Medicinal Chemistry: : It is studied for its potential anti-inflammatory and anticancer properties due to its thiazolidine ring.
Synthetic Organic Chemistry: : Its unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biochemistry: : Research is being conducted on its interactions with various biological macromolecules and enzymes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with thiol groups in proteins and enzymes, influencing their function. The thiazolidine ring can form reversible adducts with cysteine residues, altering enzyme activity. This interaction is pivotal in its potential anti-inflammatory and anticancer mechanisms, as it can modulate signaling pathways involving thiol-disulfide exchange.
Comparison with Similar Compounds
Core Thiazolidinone Modifications
The thiazolidinone scaffold is conserved across analogs, but substituent variations significantly alter properties:
Key Observations :
Physicochemical Properties
Critical data from NMR, melting points, and mass spectrometry:
Notable Trends:
Reactivity and Functionalization Potential
Biological Activity
Methyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and cytotoxic properties, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a thiazolidinone ring, a methoxyphenyl moiety, and a butanoate group. Its molecular formula is with a molecular weight of 323.39 g/mol.
Structural Formula
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of thiazolidinone compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Data
| Compound | Bacteria Type | MIC (mg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.015 |
| Compound B | Escherichia coli | 0.030 |
| Compound C | Bacillus cereus | 0.015 |
These results suggest that the compound’s structural features contribute to its effectiveness against bacterial strains.
Antifungal Activity
In addition to antibacterial effects, the compound also demonstrates antifungal activity. It has been tested against several fungal species, showing promising results.
Minimum Fungicidal Concentration (MFC) Data
| Compound | Fungi Type | MFC (mg/mL) |
|---|---|---|
| Compound D | Candida albicans | 0.015 |
| Compound E | Aspergillus niger | 0.030 |
The data indicates that some derivatives may be more potent than established antifungal agents.
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated using human normal fetal lung fibroblast MRC-5 cell lines. The results showed no significant cytotoxicity at concentrations up to , suggesting a favorable safety profile for potential therapeutic applications.
Cytotoxicity Results
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0.1 | ≥91 |
| 1 | ≥91 |
| 10 | ≥91 |
These findings indicate that the compound does not adversely affect normal cell viability at tested concentrations.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial cells. It is believed to inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions essential for growth and reproduction.
Enzyme Inhibition
The compound can act as an enzyme inhibitor by binding to active sites on target proteins, which may lead to:
- Disruption of cell wall synthesis in bacteria.
- Inhibition of ergosterol biosynthesis in fungi.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
